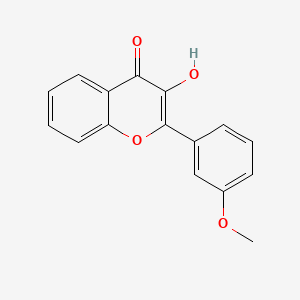

3-Hydroxy-3'-methoxyflavone

概要

説明

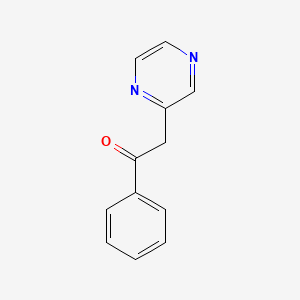

3'-メトキシフラボノールは、ポリフェノール構造を特徴とするフラボノイド化合物です。 神経メジンU2受容体(NMU2R)の選択的アゴニストとして知られています 。この化合物は、植物に広く分布し、その潜在的な健康上の利点について研究されてきたフラボノールの大きなファミリーの一部です。

2. 製法

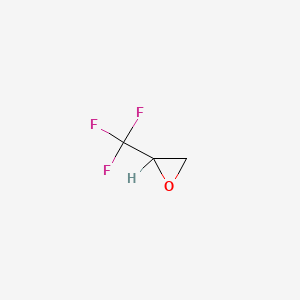

合成経路および反応条件: 3'-メトキシフラボノールの合成には、通常、2'-ヒドロキシカルコンが原料として使用されます。 一般的な方法の1つは、アルガー・フリン・オヤマダ(AFO)反応であり、これは過酸化水素を用いた2'-ヒドロキシカルコンの塩基触媒によるエポキシ化、続いて酸化環化を含む 。この方法は、その効率性と環境への優しさで好まれています。

工業生産方法: 3'-メトキシフラボノールの工業生産には、天然資源からの大規模抽出または化学合成が含まれる場合があります。 抽出プロセスでは、通常、マセレーション、パーコレーション、ソックスレー抽出などの技術を使用して、植物材料から化合物を分離します .

科学的研究の応用

3’-Methoxyflavonol has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of flavonoid chemistry and synthesis.

Biology: Investigated for its role in modulating biological pathways, particularly those involving NMU2R.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

作用機序

3'-メトキシフラボノールの主な作用機序は、神経メジンU2受容体(NMU2R)との相互作用を含みます。 選択的アゴニストとして、NMU2Rに結合し、さまざまな生理学的プロセスに影響を与える可能性のある下流のシグナル伝達経路を活性化します 。この相互作用は、炎症や細胞増殖の調節を含むその生物学的効果に不可欠です。

類似の化合物:

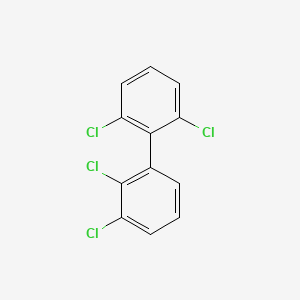

ケルセチン: 複数のヒドロキシル基を持つ別のフラボノール。

ケンフェロール: 類似の構造ですが、3'位にメトキシ基がありません。

ミリセチン: 3'-メトキシフラボノールに比べて追加のヒドロキシル基を含んでいます。

独自性: 3'-メトキシフラボノールは、他のフラボノールでは一般的に見られないNMU2Rに対する選択的アゴニスト活性のためにユニークです。 この特異性は、標的生物学的調査および潜在的な治療的応用のための貴重な化合物にします .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

将来の方向性

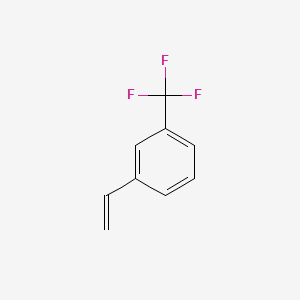

3-Hydroxyflavone derivatives have received much attention recently due to their potential as scaffolds for the development of fluorescent imaging in cells . The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT, which can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures .

生化学分析

Biochemical Properties

3-Hydroxy-3’-methoxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in glycosylation processes, such as those found in fungal cultures of the genus Isaria . These interactions often result in the formation of glycosides, which can alter the biological activity of the compound. Additionally, 3-Hydroxy-3’-methoxyflavone can interact with metal ions and proteins rich in alpha-helix structures, influencing its biochemical properties .

Cellular Effects

3-Hydroxy-3’-methoxyflavone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Hydroxy-3’-methoxyflavone can modulate intracellular pathways, leading to changes in cell proliferation and apoptosis . Additionally, it has been used as a scaffold for fluorescent imaging in cells, highlighting its potential in cellular diagnostics .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy-3’-methoxyflavone involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with proteins involved in excited-state intramolecular proton transfer (ESIPT), which can influence its fluorescence properties . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-3’-methoxyflavone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-3’-methoxyflavone can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential effects on cells need to be further investigated.

Dosage Effects in Animal Models

The effects of 3-Hydroxy-3’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. For example, studies have shown that high doses of flavonoids, including 3-Hydroxy-3’-methoxyflavone, can lead to adverse effects on cell viability and function .

Metabolic Pathways

3-Hydroxy-3’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can undergo glycosylation, resulting in the formation of glycosides . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 3-Hydroxy-3’-methoxyflavone within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects .

Subcellular Localization

3-Hydroxy-3’-methoxyflavone exhibits specific subcellular localization patterns that can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, studies have shown that similar compounds can localize within the endoplasmic reticulum and other subcellular structures, influencing their biochemical properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyflavonol typically involves the use of 2’-hydroxychalcones as starting materials. One common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization . This method is favored for its efficiency and eco-friendliness.

Industrial Production Methods: Industrial production of 3’-Methoxyflavonol may involve large-scale extraction from natural sources or chemical synthesis. The extraction process often utilizes techniques such as maceration, percolation, and soxhlet extraction to isolate the compound from plant materials .

化学反応の分析

反応の種類: 3'-メトキシフラボノールは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、過酸化水素などの試薬によって促進することができます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムが含まれます。

置換: メトキシ基は、特定の条件下で置換することができます。

一般的な試薬および条件:

酸化: 塩基の存在下での過酸化水素。

還元: アルコール性溶媒中の水素化ホウ素ナトリウム。

置換: 酸性または塩基性条件下でのメタノールまたはその他のアルコール。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が得られる場合があり、還元により対応するアルコールが得られます。

4. 科学研究への応用

3'-メトキシフラボノールは、科学研究に幅広い用途があります。

化学: フラボノイド化学および合成の研究におけるモデル化合物として使用されます。

生物学: NMU2Rを含む生物学的経路の調節における役割について調査されています。

類似化合物との比較

Quercetin: Another flavonol with multiple hydroxyl groups.

Kaempferol: Similar structure but lacks the methoxy group at the 3’ position.

Myricetin: Contains additional hydroxyl groups compared to 3’-Methoxyflavonol.

Uniqueness: 3’-Methoxyflavonol is unique due to its selective agonist activity at NMU2R, which is not commonly observed in other flavonols. This specificity makes it a valuable compound for targeted biological studies and potential therapeutic applications .

特性

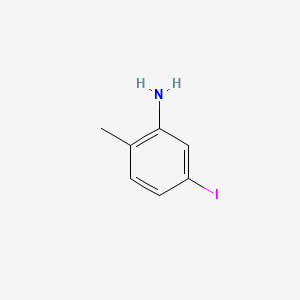

IUPAC Name |

3-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLGASXCHFNKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350267 | |

| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76666-32-5 | |

| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

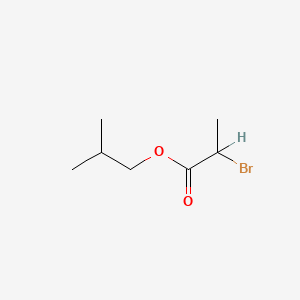

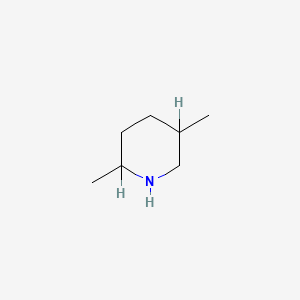

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

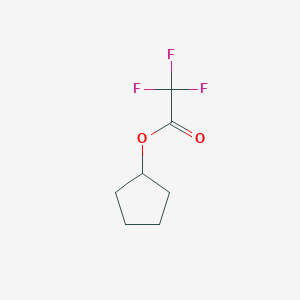

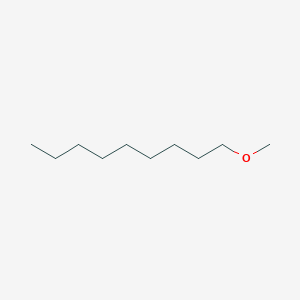

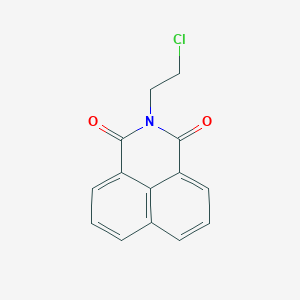

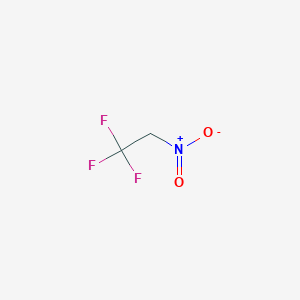

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。